2-Methyl-4-iso-pentoxybenzyl alcohol
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Overview
Description
2-Methyl-4-iso-pentoxybenzyl alcohol: is an organic compound with the molecular formula C13H20O2 . It is characterized by the presence of a benzyl alcohol group substituted with a methyl group at the second position and an iso-pentoxy group at the fourth position. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-iso-pentoxybenzyl alcohol can be achieved through several methods. One common approach involves the alkylation of 2-methyl-4-hydroxybenzyl alcohol with iso-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction efficiency. The use of automated reactors and precise control of reaction parameters, including temperature and pressure, are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-iso-pentoxybenzyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: 2-Methyl-4-iso-pentoxybenzaldehyde or 2-Methyl-4-iso-pentoxybenzoic acid.
Reduction: 2-Methyl-4-iso-pentoxybenzyl hydrocarbon.
Substitution: 2-Methyl-4-iso-pentoxybenzyl nitro compound or 2-Methyl-4-iso-pentoxybenzyl bromide.
Scientific Research Applications
2-Methyl-4-iso-pentoxybenzyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-iso-pentoxybenzyl alcohol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-hydroxybenzyl alcohol: Lacks the iso-pentoxy group, making it less hydrophobic.
4-iso-Pentoxybenzyl alcohol: Lacks the methyl group, affecting its steric and electronic properties.
2-Methylbenzyl alcohol: Lacks both the iso-pentoxy and hydroxyl groups, resulting in different reactivity and applications.
Uniqueness
2-Methyl-4-iso-pentoxybenzyl alcohol is unique due to its combination of a methyl group and an iso-pentoxy group on the benzyl alcohol framework.
Properties
IUPAC Name |
[2-methyl-4-(3-methylbutoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-10(2)6-7-15-13-5-4-12(9-14)11(3)8-13/h4-5,8,10,14H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPNAOKBGMHGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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